N-(1,3-benzothiazol-2-yl)pyridine-4-carboxamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)pyridine-4-carboxamide is a heterocyclic compound that features a benzothiazole ring fused with a pyridine ring through a carboxamide linkage.
Mechanism of Action
Target of Action
N-(1,3-benzothiazol-2-yl)pyridine-4-carboxamide, also known as CBMicro_015148 or N-1,3-benzothiazol-2-ylisonicotinamide, is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent inhibition against M. tuberculosis , suggesting that this compound may target enzymes or proteins essential for the survival of this bacterium.
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function . The compound’s interaction with its targets could result in changes that inhibit the growth or survival of the bacteria.
Biochemical Pathways
Result of Action
The result of the compound’s action would likely be the inhibition of M. tuberculosis growth or survival, given its potential anti-tubercular activity . This could lead to a decrease in the bacterial load in infected individuals.
Biochemical Analysis
Biochemical Properties
N-(1,3-benzothiazol-2-yl)pyridine-4-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, such as acetylcholinesterase and carbonic anhydrase . These interactions are primarily mediated through binding to the active sites of these enzymes, leading to inhibition of their catalytic activity. Additionally, this compound can form complexes with metal ions, further modulating its biochemical activity .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of genes involved in oxidative stress response and apoptosis . In cancer cells, this compound has been reported to induce cell cycle arrest and apoptosis, thereby inhibiting cell proliferation . Moreover, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, it inhibits enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions lead to changes in the expression of target genes, ultimately affecting cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to gradual degradation, affecting its biochemical activity . Long-term studies have shown that this compound can induce sustained changes in cellular function, such as prolonged inhibition of enzyme activity and persistent alterations in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)pyridine-4-carboxamide typically involves the reaction of 2-aminobenzothiazole with pyridine-4-carboxylic acid or its derivatives. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents in dimethylformamide (DMF) solvent . The reaction conditions are relatively mild, and the yields are generally high.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly on the benzothiazole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the parent compound .
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)pyridine-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and anti-tubercular agent
Medicine: Explored for its therapeutic potential in treating bacterial infections and tuberculosis
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-2(pyridine-3-yl)formohydrazido acetamide
- N’-(1,3-benzothiazol-2-yl)-arylamides
Uniqueness
N-(1,3-benzothiazol-2-yl)pyridine-4-carboxamide stands out due to its unique combination of a benzothiazole and pyridine ring, which imparts distinct chemical and biological properties. Its ability to inhibit DprE1 makes it particularly valuable in the fight against tuberculosis .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3OS/c17-12(9-5-7-14-8-6-9)16-13-15-10-3-1-2-4-11(10)18-13/h1-8H,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJQKJNYJSCDNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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